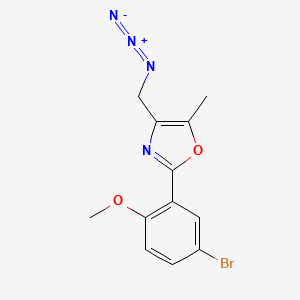

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the broader classification of heterocyclic aromatic organic compounds, specifically within the oxazole family of five-membered ring systems. The compound contains an oxazole core featuring nitrogen and oxygen atoms separated by one carbon atom, establishing its fundamental heterocyclic framework. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the precise positioning of substituents around the oxazole ring, with the azidomethyl group at position 4, the substituted phenyl ring at position 2, and a methyl group at position 5.

The molecular architecture encompasses several distinct structural domains that contribute to its chemical identity and reactivity profile. The central 1,3-oxazole ring system provides the fundamental heterocyclic scaffold, while the 5-bromo-2-methoxyphenyl substituent introduces both electron-withdrawing and electron-donating effects through the bromine and methoxy functionalities respectively. The azidomethyl pendant group represents a particularly significant structural feature, as azide groups are recognized for their high energy content and selective reactivity patterns.

The compound demonstrates the sophisticated level of structural complexity achievable in modern heterocyclic chemistry, where multiple functional groups are strategically positioned to create molecules with specific reactivity profiles and potential applications. The presence of both electron-rich and electron-poor aromatic domains, combined with the reactive azide functionality, establishes this compound as a representative example of contemporary synthetic organic chemistry approaches. This structural diversity enables the molecule to participate in various chemical transformations while maintaining the stability conferred by the aromatic oxazole core.

Historical Context of Oxazole Derivatives in Organic Chemistry

The development of oxazole chemistry traces its origins to the pioneering work of Hantzsch in 1887, with successful synthesis achieved in 1947, marking the beginning of systematic exploration of this important heterocyclic system. Oxazole derivatives have since evolved to become fundamental building blocks in organic synthesis, with their significance expanding considerably throughout the twentieth and twenty-first centuries. The historical progression of oxazole chemistry demonstrates a continuous evolution from basic synthetic methodologies to sophisticated applications in medicinal chemistry, materials science, and advanced organic synthesis.

The classical synthetic approaches to oxazole derivatives established foundational methodologies that continue to influence contemporary synthetic strategies. The Robinson-Gabriel synthesis, involving dehydration of 2-acylaminoketones, represents one of the cornerstone methods for oxazole ring formation. Similarly, the Fischer oxazole synthesis from cyanohydrins and aldehydes provided alternative pathways for accessing these heterocyclic systems. These classical methods established the fundamental principles that guide modern oxazole synthesis, including the importance of cyclization reactions and the strategic use of carbonyl-containing precursors.

Natural product discovery has played a crucial role in highlighting the biological significance of oxazole-containing compounds. Annuloline represented the first demonstration of oxazole rings in nature, establishing the biological relevance of these heterocyclic systems. This discovery prompted extensive research into the biological activities of oxazole derivatives, leading to the development of numerous clinically relevant compounds including Linezolid, Furazolidone, Toloxatone, Oxaprozin, Ditazole, and Aleglitazar. The medicinal chemistry applications of oxazole derivatives have demonstrated their versatility across multiple therapeutic areas, from antibacterial agents to metabolic disorder treatments.

Contemporary oxazole chemistry has embraced modern synthetic methodologies, including palladium-catalyzed reactions, combinatorial chemistry approaches, and microwave-assisted synthesis. Recent developments have focused on optimization of reaction conditions to achieve moderate to high yields while ensuring product purity. The integration of green chemistry principles has led to the development of environmentally friendly synthetic approaches, including the use of ionic liquids and deep eutectic solvents for oxazole synthesis. These advances reflect the ongoing evolution of oxazole chemistry toward more efficient and sustainable synthetic methodologies.

Significance of Azide Functional Groups in Heterocyclic Systems

Azide functional groups represent high-energy chemical entities that have gained considerable prominence in organic synthesis due to their unique reactivity characteristics and selective reaction patterns. The azide moiety, characterized by three linearly arranged nitrogen atoms, exhibits distinctive electronic properties arising from multiple resonance structures, including R-N=N=N and R-N-N≡N forms. These resonance contributions explain the variable bond lengths within azide structures and their capacity to function as 1,3-dipoles in cycloaddition reactions. The high conversion properties of azide compounds have made them particularly valuable in synthetic organic chemistry, where they serve as versatile building blocks for nitrogen heterocycle construction.

The strategic importance of azide groups in heterocyclic systems extends beyond simple synthetic utility to encompass their role as radical acceptors in cascade reactions. Recent advances in radical cascade chemistry have demonstrated the effectiveness of azides as radical acceptors for constructing nitrogen heterocycles through tandem cyclization processes. These reactions typically involve azide compounds readily releasing nitrogen to form new nitrogen-carbon bonds, enabling the efficient assembly of complex heterocyclic architectures. The ability of azides to participate in such transformations while maintaining selectivity under various reaction conditions has positioned them as crucial components in modern synthetic methodology.

Click chemistry represents perhaps the most significant application of azide functional groups in contemporary organic synthesis, with the quantitative and bioorthogonal reaction of azides with alkynes enabling specific and efficient biomolecule labeling in aqueous environments. This reaction system was recognized as the first to be classified as click chemistry and ultimately contributed to the award of the 2022 Nobel Prize in Chemistry. The importance of azide-alkyne cycloaddition extends to both copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition with dibenzocyclooctyne derivatives.

The incorporation of azide groups into heterocyclic systems such as oxazoles creates compounds with enhanced synthetic versatility and potential for further chemical elaboration. The compatibility of azide functionality with various synthetic conditions, combined with their selective reactivity profile, makes them particularly suitable for complex molecule construction. The development of azide-containing heterocycles has enabled access to diverse molecular architectures that would be challenging to obtain through alternative synthetic approaches, thereby expanding the scope of accessible chemical space in heterocyclic chemistry.

Properties

IUPAC Name |

4-(azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O2/c1-7-10(6-15-17-14)16-12(19-7)9-5-8(13)3-4-11(9)18-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDIONUULPPCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Oxazole Core Synthesis

The synthesis of oxazole derivatives, including 1,3-oxazoles substituted at the 2, 4, and 5 positions, is well-documented in the literature. The preparation of 2,5-disubstituted oxazoles typically involves cyclization reactions of appropriate precursors such as α-haloketones, amides, or aldehydes with isocyanide reagents. Key classical and modern methods include:

- Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones under acidic conditions to form 2,5-disubstituted oxazoles.

- Van Leusen Oxazole Synthesis: A two-step [3+2] cycloaddition of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions, forming 5-substituted oxazoles.

- Bredereck Reaction: Reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.

- Cycloisomerization and Microwave-Assisted Syntheses: Modern approaches using propargylic amides or microwave irradiation to enhance yields and reduce reaction times.

These methods provide a framework for the preparation of the oxazole ring with various substituents, including methyl, bromo, and methoxyphenyl groups.

Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole Core

A typical approach to synthesize 2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole involves:

Step 1: Condensation of α-bromoacetophenone Derivatives with Acetamide

The starting material, 5-bromo-2-methoxyacetophenone, undergoes condensation with acetamide at elevated temperatures (around 150 °C) to form the 2-methyl-4-substituted oxazole core. This step is analogous to the method described for preparing 2-methyl-4-substituted oxazoles by condensation of α-bromoacetophenone with acetamide.

Step 2: Selective Bromination at the 5-Position

The 2-methyl-4-substituted oxazole intermediate can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) in chloroform, yielding the 5-bromo derivative. This bromination is chemoselective and occurs under mild conditions, preserving other functional groups.

Introduction of the Azidomethyl Group at the 4-Position

The azidomethyl substituent at the 4-position is typically introduced via nucleophilic substitution reactions on a suitable leaving group precursor such as a chloromethyl or bromomethyl oxazole derivative.

Step 3: Halomethylation at the 4-Position

The 4-position of the oxazole ring is functionalized with a halomethyl group (chloromethyl or bromomethyl) through halogenation reactions of methyl-substituted oxazoles or via ring functionalization using halogenating agents like thionyl chloride or phosphorus oxychloride.

Step 4: Azidation of the Halomethyl Intermediate

The halomethyl oxazole intermediate is then treated with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF or DMSO) to substitute the halogen with an azide group, yielding the 4-(azidomethyl) derivative. This nucleophilic substitution proceeds efficiently under mild conditions and is a common route to introduce azide functionalities for further click chemistry or bioorthogonal applications.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Condensation | 5-bromo-2-methoxyacetophenone + Acetamide, 150 °C, 2 h | 2-methyl-4-(5-bromo-2-methoxyphenyl)oxazole |

| 2 | Bromination | N-bromosuccinimide (NBS), CHCl3, room temperature | 2-methyl-4-(5-bromo-2-methoxyphenyl)-5-bromooxazole |

| 3 | Halomethylation | Thionyl chloride or POCl3, reflux conditions | 4-(halomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole |

| 4 | Azidation (Nucleophilic substitution) | Sodium azide (NaN3), DMF, room temperature | 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole |

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azide group and the brominated phenyl ring.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and various nucleophiles under mild to moderate conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.

Major Products

The major products formed from these reactions include various substituted oxazoles, triazoles, and other azide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its azide functionality can facilitate click chemistry reactions, which are valuable for drug discovery and development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar oxazole structures exhibit anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Materials Science

In materials science, azide compounds are known for their ability to undergo thermal decomposition to release nitrogen gas, which can be utilized in creating foams or as a blowing agent in polymer production.

Case Study: Polymer Synthesis

A study demonstrated that incorporating azide functionalities into polymer backbones improved thermal stability and mechanical properties. This enhancement is crucial for applications in aerospace and automotive industries.

Chemical Biology

The azido group serves as a bioorthogonal handle, allowing researchers to label biomolecules selectively without interfering with natural biological processes. This property is particularly useful in studying protein interactions and cellular dynamics.

Case Study: Protein Labeling

In one study, researchers used azide-functionalized compounds to tag proteins in living cells, enabling real-time visualization of cellular processes through fluorescence microscopy.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the brominated phenyl and oxazole rings can interact with various biological targets, potentially affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole

- Substituents : Chloromethyl (position 4), 4-chlorophenyl (position 2), methyl (position 5).

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, contrasting with the azidomethyl group’s propensity for cycloaddition (e.g., Huisgen reaction).

- Applications : Used as a precursor in synthesizing antimicrobial agents .

2.1.2 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5g)

- Core Structure : 1,3,4-oxadiazole instead of 1,3-oxazole.

- Substituents : Bromophenyl (position 2), methoxyphenyl (position 5).

- Synthesis : Prepared via DIC-mediated coupling, similar to methods used for azide-containing heterocycles .

2.1.3 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (5)

- Substituents : Bromobenzyl (position 3), thiophene (position 5).

- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL), highlighting the role of halogenated aryl groups in bioactivity .

Crystallographic and Conformational Comparisons

- Isostructural Thiazole Derivatives: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit planar conformations with perpendicular fluorophenyl groups, a feature that may influence packing efficiency and solubility .

Biological Activity

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole (CAS Number: 1325306-57-7) is a compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

- Molecular Formula : C12H11BrN4O2

- Molecular Weight : 323.15 g/mol

- Structure : The compound features an azidomethyl group and a bromo-methoxy-substituted phenyl ring attached to an oxazole core.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.4 mg/ml | 12.5 mg/ml |

| P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |

| S. aureus | 6.25 mg/ml | 13.12 mg/ml |

| C. albicans | 0.05 mg/ml | 6.25 mg/ml |

The compound has shown both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Cytotoxic Effects

In vitro studies have indicated that the compound exhibits cytotoxicity towards cancer cell lines, notably MCF-7 (breast cancer cells). At concentrations of 0.01, 0.1, and 1 mg/ml, it significantly reduced cell viability, suggesting potential applications in cancer therapy .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the tested compound displayed superior activity compared to traditional antibiotics such as ampicillin and ciprofloxacin . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis in MCF-7 cells through mechanisms involving oxidative stress . This suggests its potential use as a chemotherapeutic agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may involve the disruption of bacterial cell membranes and interference with cellular metabolic pathways .

Q & A

Basic: What are the optimal synthetic routes for 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole, and how are intermediates characterized?

Answer:

A common approach involves cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). For example, substituted benzoic acid hydrazides can be cyclized to form oxadiazole cores, followed by azide substitution . Key intermediates are characterized via:

- IR spectroscopy : Confirming C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches.

- NMR : ¹H and ¹³C spectra identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced splitting in aromatic protons).

- Mass spectrometry : Fragmentation patterns verify molecular ions (e.g., [M+H]⁺ peaks) .

Basic: How to assess the thermal and chemical stability of this compound under experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., azide groups may decompose at 150–200°C).

- HPLC monitoring : Track degradation products under acidic/alkaline conditions (e.g., pH 2–12 buffers at 37°C).

- Light sensitivity : UV-Vis spectroscopy to detect photolytic changes, particularly in the azidomethyl group .

Advanced: How can computational methods (DFT/MD) predict reactivity or binding interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., azide group reactivity) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM to assess binding affinities .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., confirming the orientation of the bromo-methoxyphenyl group) .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace connectivity in complex spectra .

Advanced: How to design experiments evaluating the bioactivity of this compound, considering its structural motifs?

Answer:

- Click chemistry : Exploit the azidomethyl group for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to conjugate with fluorescent probes or drug carriers .

- Enzyme inhibition assays : Test against targets like kinases or oxidoreductases, given the oxazole core’s role in π-π stacking interactions.

- Cytotoxicity screening : Use cell lines (e.g., HeLa, HEK293) with MTT assays, correlating activity with substituent effects (e.g., bromine’s electron-withdrawing properties) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar azide-containing products.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.

- HPLC-MS : Identify and isolate byproducts (e.g., uncyclized hydrazides) .

Advanced: How to optimize reaction yields while minimizing hazardous byproducts?

Answer:

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve azide substitution efficiency .

- Green solvents : Replace POCl₃ with ionic liquids or biodegradable solvents to reduce toxicity.

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: What mechanisms explain the azidomethyl group’s role in photoaffinity labeling or prodrug activation?

Answer:

- Photoaffinity labeling : UV irradiation generates nitrene intermediates, enabling covalent binding to target proteins for mapping active sites.

- Prodrug activation : Azide reduction (e.g., via Staudinger reaction) releases active amines in vivo, enhancing bioavailability .

Advanced: How to address conflicting bioactivity results across studies (e.g., agonist vs. antagonist effects)?

Answer:

- Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic effects.

- Receptor subtype selectivity : Perform radioligand binding assays (e.g., for serotonin or adrenergic receptors) to clarify target specificity .

- Metabolic stability assays : Evaluate liver microsome degradation to rule out metabolite interference .

Basic: What safety protocols are critical when handling this compound’s azide and bromine groups?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.